molecular formula C27H19N5O7 B3825653 2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]CARBAMOYL}PHENYL)BENZAMIDE

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]CARBAMOYL}PHENYL)BENZAMIDE

Cat. No.: B3825653
M. Wt: 525.5 g/mol
InChI Key: XFNRWUIOGRHJCK-UHFFFAOYSA-N
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Description

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]CARBAMOYL}PHENYL)BENZAMIDE is a complex organic compound with the molecular formula C20H14N4O6 and a molecular weight of 406.35 g/mol . This compound is characterized by the presence of multiple nitro groups and benzamide functionalities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]CARBAMOYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzamide derivatives followed by coupling reactions to introduce the nitrobenzamido groups . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and coupling agents such as dicyclohexylcarbodiimide (DCC) for amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .

Chemical Reactions Analysis

Types of Reactions

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]CARBAMOYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]CARBAMOYL}PHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]CARBAMOYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-NITRO-N-(2-{[4-(2-NITROBENZOYL)AMINO]PHENYL}BENZAMIDE)
  • 3-NITRO-N-(4-{[3-(2-NITROBENZOYL)AMINO]PHENYL}BENZAMIDE)
  • 2-NITRO-N-(3-{[2-(2-NITROBENZOYL)AMINO]PHENYL}BENZAMIDE)

Uniqueness

2-NITRO-N-(4-{[4-(2-NITROBENZAMIDO)PHENYL]CARBAMOYL}PHENYL)BENZAMIDE is unique due to its specific arrangement of nitrobenzamido groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-nitro-N-[4-[[4-[(2-nitrobenzoyl)amino]phenyl]carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N5O7/c33-25(17-9-11-18(12-10-17)29-26(34)21-5-1-3-7-23(21)31(36)37)28-19-13-15-20(16-14-19)30-27(35)22-6-2-4-8-24(22)32(38)39/h1-16H,(H,28,33)(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNRWUIOGRHJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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